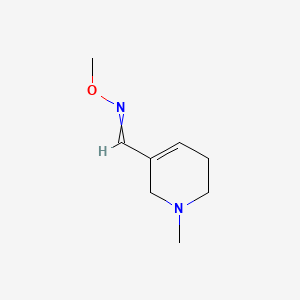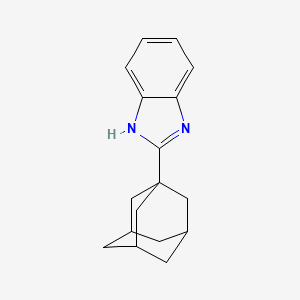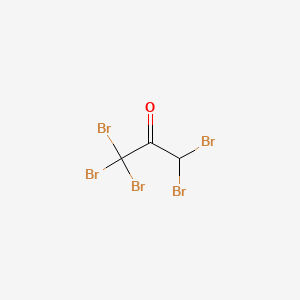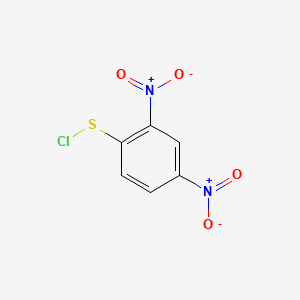
氧化钫碘
描述
Synthesis Analysis
The synthesis of compounds similar to oxapium iodide, such as oxyborate iodides, involves innovative methods like hydrothermal synthesis. A notable example includes the synthesis of a non-centrosymmetric borate iodide, highlighting the complexity and the intricate methods required for creating such compounds. These synthesis techniques often employ straightforward methods to produce compounds with unique structural properties (Zhou et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds akin to oxapium iodide can be complex and noncentrosymmetric, as seen in certain borate iodides. These structures are characterized by their unique spatial arrangements and the types of bonds present, which significantly influence their physical and chemical properties. For instance, the creation of 2D layers and 3D frameworks in certain compounds through specific atomic coordination demonstrates the intricate molecular structure that can be expected in oxapium iodide (Zhou et al., 2019).
科学研究应用
胃肠道解痉药
氧化钫碘: 主要用作解痉剂。 它被用于治疗诸如胃炎、胃十二指肠溃疡和肠炎等疾病 {svg_1}。 通过放松胃肠道的平滑肌,它有助于缓解与这些疾病相关的痉挛和疼痛。
毒蕈碱受体拮抗剂
作为毒蕈碱受体拮抗剂,氧化钫碘在抑制乙酰胆碱对毒蕈碱受体的作用中发挥作用。 这种特性在涉及调节副交感神经系统及其对各种器官系统影响的研究中是有益的 {svg_2}。
碘的化学形态
氧化钫碘中的碘成分有助于生物环境中碘的化学形态。 这对于了解碘的可用性和生物活性至关重要,包括其在甲状腺激素调节和细胞代谢中的作用 {svg_3}。
抗菌和抗氧化应用
作为氧化钫碘的一部分,碘离子在抗菌和抗氧化治疗中具有潜在的应用。 它可以用于研究开发治疗感染和氧化应激相关疾病的新疗法 {svg_4}。
放射造影剂
在医学影像中,碘被用作造影剂。 可以研究氧化钫碘作为放射造影中造影剂的疗效和安全性,从而增强体内结构和液体的可见度 {svg_5}。
放射性同位素生产
氧化钫碘中的碘可以用于控制生产碘放射性同位素。 这些同位素,如I-123、I-124、I-125 和 I-131,在核医学中对于诊断成像和治疗目的至关重要 {svg_6}。
作用机制
Target of Action
Oxapium iodide primarily targets the Muscarinic Acetylcholine Receptors (mAChRs) . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.
Mode of Action
As an antagonist of the Muscarinic Acetylcholine Receptors, Oxapium iodide inhibits the action of acetylcholine, a neurotransmitter, at these receptor sites . This inhibition leads to a decrease in the activity of the parasympathetic nervous system, resulting in relaxation of smooth muscle tissue.
Biochemical Pathways
It is known that the compound’s action on the muscarinic acetylcholine receptors can influence various physiological processes, including gastrointestinal motility and secretion .
Pharmacokinetics
Like many drugs, its bioavailability and pharmacokinetic profile are likely to be influenced by factors such as the route of administration, the patient’s physiological state, and the presence of other drugs .
Result of Action
The molecular and cellular effects of Oxapium iodide’s action primarily involve the relaxation of smooth muscle tissue. This is achieved through its antagonistic action on the Muscarinic Acetylcholine Receptors, leading to a decrease in parasympathetic nervous system activity . This can help alleviate symptoms in conditions such as gastritis, gastroduodenal ulcer, and enteritis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Oxapium iodide. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics . Additionally, the patient’s physiological state, including factors such as age, sex, and health status, can also impact the drug’s effectiveness
生化分析
Biochemical Properties
Oxapium iodide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a muscarinic receptor antagonist, inhibiting the action of acetylcholine on muscarinic receptors located on smooth muscles . This inhibition reduces smooth muscle contractions, thereby alleviating spasms and associated pain. The compound’s selectivity for peripheral muscarinic receptors minimizes its impact on the central nervous system, making it a preferred option for treating spastic conditions .
Cellular Effects
Oxapium iodide influences various types of cells and cellular processes. It affects cell function by inhibiting acetylcholine-induced muscle contractions, which is crucial for reducing spasms in smooth muscles . The compound also impacts cell signaling pathways by blocking muscarinic receptors, leading to decreased intracellular calcium levels and reduced muscle contractions . Additionally, oxapium iodide may influence gene expression and cellular metabolism by altering the activity of enzymes involved in these processes .
Molecular Mechanism
The molecular mechanism of oxapium iodide involves its binding interactions with muscarinic receptors on smooth muscles. By acting as a competitive antagonist, oxapium iodide blocks the binding of acetylcholine to these receptors, preventing the activation of downstream signaling pathways that lead to muscle contractions . This inhibition results in reduced intracellular calcium levels, decreased muscle contractions, and alleviation of spasms . The compound’s selectivity for peripheral muscarinic receptors ensures minimal central nervous system side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxapium iodide have been observed to change over time. The compound exhibits a long duration of action, which enhances its therapeutic effectiveness . Studies have shown that oxapium iodide remains stable under standard laboratory conditions, with minimal degradation over time . Long-term effects on cellular function have been observed, including sustained inhibition of muscle contractions and reduced spasms .
Dosage Effects in Animal Models
The effects of oxapium iodide vary with different dosages in animal models. Standard dosages range from 5 to 10 mg, taken two to three times daily . Higher doses may lead to toxic or adverse effects, such as dry mouth, constipation, blurred vision, and urinary retention . These effects are primarily due to the compound’s anticholinergic properties, which reduce secretions and slow down gastrointestinal motility .
Metabolic Pathways
Oxapium iodide is involved in various metabolic pathways, including those related to its anticholinergic activity. The compound interacts with enzymes responsible for acetylcholine metabolism, leading to decreased levels of this neurotransmitter in smooth muscles . This interaction reduces muscle contractions and alleviates spasms . Additionally, oxapium iodide may affect metabolic flux and metabolite levels by altering the activity of enzymes involved in these processes .
Transport and Distribution
Oxapium iodide is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, oxapium iodide accumulates in specific tissues, particularly in smooth muscles, where it exerts its therapeutic effects . The compound’s distribution is influenced by its chemical properties, such as its quaternary ammonium structure .
Subcellular Localization
The subcellular localization of oxapium iodide is primarily in the smooth muscle cells, where it interacts with muscarinic receptors . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to its target receptors to exert its effects . Post-translational modifications and targeting signals may also play a role in directing oxapium iodide to specific compartments or organelles within the cells .
属性
IUPAC Name |
1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34NO2.HI/c1-23(15-9-4-10-16-23)17-21-18-24-22(25-21,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2,5-6,11-12,20-21H,3-4,7-10,13-18H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEWVHONOOWLMW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1)CC2COC(O2)(C3CCCCC3)C4=CC=CC=C4.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046925 | |
| Record name | Oxapium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6577-41-9 | |
| Record name | Oxapium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6577-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxapium iodide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006577419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxapium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXAPIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/682380CG4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




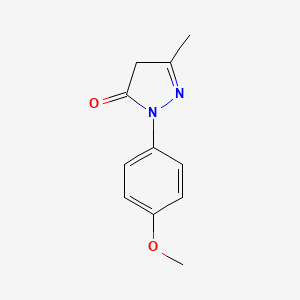
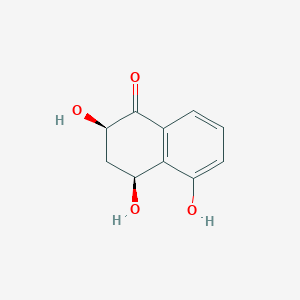

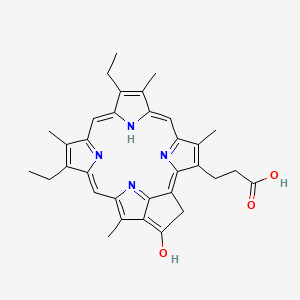



![1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, magnesium salt (1:1)](/img/structure/B1203818.png)

